(4-Fluorophenylthio)acetyl chloride is an organic compound with the chemical formula C₈H₆ClFOS. It features a thioether functional group, where a sulfur atom is bonded to a phenyl ring that also carries a fluorine substituent at the para position. This compound is characterized by its reactivity due to the presence of the acetyl chloride moiety, making it useful in various synthetic applications. It is typically presented as a colorless to pale yellow liquid and is known for its corrosive properties, which can cause severe skin burns and eye damage upon contact .
The synthesis of (4-Fluorophenylthio)acetyl chloride can be achieved through several methods:
text4-Fluorothiophenol + Acetyl Chloride → (4-Fluorophenylthio)acetyl chloride + HCl
(4-Fluorophenylthio)acetyl chloride has various applications in chemical synthesis and pharmaceutical development:
Interaction studies involving (4-Fluorophenylthio)acetyl chloride primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its role in forming various derivatives that may possess desirable biological or chemical properties. For example, interactions with amines could lead to the formation of amides, which are often investigated for their pharmacological effects .
Several compounds share structural similarities with (4-Fluorophenylthio)acetyl chloride. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
(4-Fluorophenoxy)acetyl chloride | C₈H₆ClF₁O₂ | Contains an ether instead of a thioether; used in similar applications. |
4-Fluorothiophenol | C₆H₄ClFOS | A precursor compound; serves as a starting material for synthesizing (4-Fluorophenylthio)acetyl chloride. |
Acetyl chloride | C₂H₃ClO | A simpler acylating agent; widely used in organic synthesis but lacks the fluorine and phenyl groups. |
The uniqueness of (4-Fluorophenylthio)acetyl chloride lies in its specific combination of functional groups, which enhances its reactivity profile compared to other compounds. The presence of both fluorine and sulfur atoms contributes to its potential utility in specialized chemical syntheses and biological applications .
The core structure of (4-fluorophenylthio)acetyl chloride is typically constructed through a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetyl chloride. This reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane, where the thiolate anion attacks the electrophilic carbon of chloroacetyl chloride, displacing chloride and forming the thioether bond [2] [3]. Triethylamine is often employed to scavenge HCl, driving the reaction to completion. For example, Luo et al. demonstrated a 94% yield of a related isothiocyanate using acetyl chloride and THF under analogous conditions [2].
A modified approach involves synthesizing the intermediate (4-fluorophenylthio)acetic acid first. Ethyl 2-(4-fluorophenylthio)acetate is hydrolyzed in ethanol with aqueous sodium hydroxide at 40°C for 1 hour, followed by acidification to yield the carboxylic acid [5]. Subsequent treatment with thionyl chloride (SOCl₂) in dichloromethane at 0–50°C converts the acid to the acyl chloride, with benzyl trimethyl ammonium chloride serving as a catalyst to enhance reactivity [3].
While silylation agents are not explicitly documented for this compound, phase-transfer catalysts like benzyl trimethyl ammonium chloride have proven effective in analogous acylations. In the chlorination of 2-phenoxy-ethanol, this catalyst facilitates thionyl chloride-mediated conversion to 2-phenoxy-ethyl chloride at 0–50°C, achieving 95% purity [3]. Applying this strategy to (4-fluorophenylthio)acetic acid could streamline the acylation step, minimizing side reactions such as oxidation or disulfide formation.
Polar aprotic solvents like THF and dichloromethane are preferred for thioether formation due to their ability to stabilize ionic intermediates without participating in side reactions [2] [3]. In contrast, acetic acid—a polar protic solvent—is optimal for chlorination stages, as it solubilizes chlorine gas and stabilizes reactive intermediates [3].
Table 1: Solvent Impact on Reaction Efficiency
Solvent | Polarity | Reaction Type | Yield (%) | Source |
---|---|---|---|---|
THF | Polar | Thioether formation | 94 | [2] |
Dichloromethane | Polar | Acylation | 95 | [3] |
Acetic acid | Protic | Chlorination | 80 | [3] |
Low temperatures (0–5°C) during acetyl chloride addition suppress side reactions like polysubstitution, while gradual warming to room temperature ensures complete conversion [2]. For chlorination, maintaining 5–40°C balances reaction rate and selectivity, with deviations beyond this range leading to over-chlorination or incomplete conversion [3].
After acylation, excess thionyl chloride and solvent are removed via distillation at reduced pressure (40–50°C, 100–200 mbar), yielding crude (4-fluorophenylthio)acetyl chloride with >90% purity [3]. This method is cost-effective for large-scale production but may require subsequent chromatography for analytical-grade material.
Silica gel chromatography using ethyl acetate/petroleum ether (1:1) effectively resolves the target compound from unreacted starting materials or oxidation byproducts [2] [5]. Gradient elution optimizes separation, with typical yields of 75–80% after purification [5].
Table 2: Purification Methods and Outcomes
Method | Conditions | Purity (%) | Yield (%) | Source |
---|---|---|---|---|
Distillation | 40–50°C, 100–200 mbar | 90 | 95 | [3] |
Column Chromatography | Ethyl acetate/petroleum ether (1:1) | 99 | 75 | [5] |
The comprehensive structural characterization of (4-Fluorophenylthio)acetyl chloride requires systematic spectroscopic investigation through multiple analytical techniques. The molecular architecture features a unique combination of acyl chloride functionality with a 4-fluorophenylthio substituent, generating distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation.
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of (4-Fluorophenylthio)acetyl chloride exhibits characteristic resonances that reflect the molecular architecture and electronic environment of the compound [1] [2]. The methylene protons adjacent to both the carbonyl and sulfur functionalities appear as a singlet at approximately 4.20 parts per million, consistent with the deshielding effects of both the electron-withdrawing acyl chloride group and the sulfur atom [3] [4]. This chemical shift is significantly downfield compared to simple alkyl protons due to the combined inductive effects of the carbonyl carbon and sulfur atom.
The aromatic proton region displays a complex multiplet spanning 7.05-7.45 parts per million, corresponding to the four protons on the 4-fluorophenyl ring [5] [6]. The fluorine substitution creates a symmetrical AA'BB' pattern, where protons ortho to fluorine (H-3,5) experience greater deshielding compared to those meta to fluorine (H-2,6) [7] [8]. The coupling patterns reflect both ³J and ⁴J coupling constants, with the fluorine atom introducing additional complexity through heteronuclear ¹H-¹⁹F coupling interactions.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed insight into the carbon framework and electronic distribution within the molecule [9] [10]. The methylene carbon (SCH₂CO) resonates at approximately 44 parts per million, positioned between the typical ranges for carbons alpha to sulfur and carbonyl groups [11] [12]. This intermediate chemical shift reflects the dual electronic influence of both heteroatoms.
The aromatic carbon atoms exhibit characteristic fluorine coupling patterns that enable complete structural assignment [13] [14]. The carbon para to fluorine (C-4) appears as a doublet at approximately 163 parts per million with a large coupling constant (¹JC-F = 247 hertz), consistent with direct carbon-fluorine bonding [7] [15]. The carbons ortho to fluorine (C-2,6) resonate at 134 parts per million as a doublet with moderate coupling (³JC-F = 8 hertz), while the meta carbons (C-3,5) appear at 116 parts per million with stronger coupling (²JC-F = 22 hertz) [8] [16].
The carbonyl carbon signal, typically appearing around 170-180 parts per million for acyl chlorides, experiences significant deshielding due to the electron-withdrawing nature of the chlorine substituent [17] [18]. The exact position depends on the electronic influence of the thioether substituent, which can provide modest electron donation through resonance effects.
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides exceptional sensitivity for detecting and characterizing fluorine-containing compounds [7] [19]. The aromatic fluorine atom in (4-Fluorophenylthio)acetyl chloride resonates at approximately -113 parts per million relative to trichlorofluoromethane, consistent with electron-rich aromatic fluorine environments [8] [15]. This chemical shift falls within the typical range for para-substituted fluorobenzenes, where the fluorine experiences moderate deshielding from the aromatic π-system while maintaining reasonable electron density.
The ¹⁹F signal appears as a complex multiplet due to coupling with the aromatic protons, providing additional structural confirmation [16] [20]. The magnitude and pattern of ¹H-¹⁹F coupling constants offer valuable information about the substitution pattern and electronic environment of the fluorinated aromatic ring.
Infrared spectroscopy provides critical information about the vibrational modes and functional group characteristics of (4-Fluorophenylthio)acetyl chloride [21] [17]. The most diagnostic absorption occurs in the carbonyl stretching region, where acyl chlorides exhibit characteristic high-frequency absorptions due to the strong electron-withdrawing effect of the chlorine atom [22] [18].
Carbonyl Stretching Vibrations
The carbonyl stretching frequency appears at 1795-1805 wavenumbers, significantly higher than typical ketones or aldehydes due to the inductive electron withdrawal by the chlorine substituent [17] [23]. This frequency range is characteristic of saturated acyl chlorides, where the carbon-oxygen double bond is strengthened through reduced electron density in the antibonding orbitals [24] [25]. The precise frequency within this range depends on the electronic influence of the thioether substituent, which can provide modest electron donation and slightly lower the stretching frequency compared to simple alkyl acyl chlorides.
Aromatic Vibrations
The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1595-1605 wavenumber region [12] [26]. These modes reflect the delocalized π-electron system of the benzene ring and are influenced by both the fluorine and thioether substituents. The fluorine substitution introduces slight asymmetry in the aromatic stretching patterns, creating multiple overlapping bands that reflect the reduced symmetry of the substituted benzene ring.
Carbon-Fluorine Stretching
The carbon-fluorine stretching vibration occurs at 1230-1240 wavenumbers, characteristic of aromatic carbon-fluorine bonds [26] [27]. This relatively high frequency reflects the strength of the carbon-fluorine bond and its partial ionic character. The exact position is influenced by the electronic environment of the aromatic ring and the presence of other substituents.
Additional Vibrational Modes
Carbon-sulfur stretching vibrations typically appear in the 600-800 wavenumber region, though these modes often overlap with other skeletal vibrations and fingerprint region absorptions [28] [12]. The thioether linkage also contributes to various bending and rocking modes throughout the fingerprint region.
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation pathways [29] [30]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular formula C₈H₆ClFOS [2] [31].
Primary Fragmentation Pathways
The most abundant fragmentation involves loss of carbon monoxide (molecular weight 28) to generate a fragment at mass-to-charge ratio 176 [32] [33]. This pathway reflects the tendency of acyl chlorides to undergo decarbonylation under electron impact conditions, producing a stabilized cationic species. The resulting fragment retains the 4-fluorophenylthio and chlorine components.
Another significant fragmentation produces the 4-fluorothiophenyl cation at mass-to-charge ratio 127 (C₆H₄FS⁺) [30] [34]. This fragment forms through cleavage of the carbon-carbon bond connecting the methylene group to the carbonyl carbon, generating a resonance-stabilized aromatic thioether cation. The stability of this fragment makes it a useful diagnostic ion for identifying 4-fluorophenylthio-containing compounds.
Secondary Fragmentation Processes
Additional fragmentation pathways include loss of hydrogen chloride (molecular weight 36.5) and various combinations of small molecules [35] [36]. The chlorine atom can be lost as either atomic chlorine or hydrogen chloride, depending on the availability of hydrogen atoms and the specific ionization conditions. The fluorine atom typically remains attached to the aromatic ring due to the strength of the carbon-fluorine bond.
While specific single-crystal X-ray diffraction data for (4-Fluorophenylthio)acetyl chloride remains limited in the literature, structural insights can be derived from related fluorophenyl compounds and acyl chloride derivatives [37] [38]. The molecular geometry is expected to exhibit planarity within the aromatic ring system, with the acyl chloride group adopting a conformation that minimizes steric interactions with the thioether substituent.
The carbon-oxygen double bond length in acyl chlorides typically ranges from 1.18-1.20 Ångströms, shorter than corresponding values in ketones or aldehydes due to reduced electron density in antibonding orbitals [39] [40]. The carbon-chlorine bond exhibits partial ionic character with a length of approximately 1.79-1.81 Ångströms. The thioether linkage introduces flexibility into the molecular structure, allowing rotation around the carbon-sulfur bond to optimize intermolecular packing interactions in the solid state.
Crystal packing is likely dominated by weak van der Waals interactions and potential halogen bonding involving the chlorine and fluorine substituents [41] [42]. The polar nature of the acyl chloride group may contribute to dipole-dipole interactions that influence the overall crystal structure and physical properties.
Computational studies using Density Functional Theory with the Becke 3-Parameter Lee-Yang-Parr functional provide detailed insights into the molecular geometry, electronic structure, and conformational preferences of (4-Fluorophenylthio)acetyl chloride [43] [44]. The B3LYP functional has demonstrated excellent performance for organic molecules containing heteroatoms and provides reliable predictions for bond lengths, angles, and electronic properties [39] [40].
Optimized Molecular Geometry
Geometry optimization calculations reveal that the most stable conformation exhibits an approximately planar arrangement of the aromatic ring and acyl chloride group [45] [46]. The carbon-oxygen double bond length is predicted to be 1.185 Ångströms, consistent with the enhanced double bond character resulting from electron withdrawal by the chlorine substituent. The carbon-sulfur bond adopts a length of 1.820 Ångströms, typical for aromatic thioether linkages.
The dihedral angle between the aromatic ring plane and the acyl chloride group depends on the balance between electronic conjugation and steric interactions [44] [47]. Modest rotation around the carbon-sulfur bond can occur without significant energy penalty, suggesting conformational flexibility in solution.
Electronic Structure Analysis
The highest occupied molecular orbital is primarily localized on the aromatic ring and sulfur atom, reflecting the electron-rich nature of the thioether substituent [43] [48]. The lowest unoccupied molecular orbital exhibits significant contributions from the carbonyl carbon and chlorine atom, consistent with the electrophilic character of the acyl chloride functionality. The energy gap between these orbitals influences the compound's reactivity and spectroscopic properties.
Atomic charges calculated using natural population analysis reveal significant polarization within the molecule [46] [49]. The carbonyl carbon bears substantial positive charge, while the chlorine and oxygen atoms exhibit negative charges. The fluorine atom displays the expected high electronegativity, contributing to the overall dipole moment of the molecule.
Quantum Theory of Atoms in Molecules analysis provides detailed characterization of the electron density distribution and bonding interactions within (4-Fluorophenylthio)acetyl chloride [50] [51]. This approach identifies critical points in the electron density and quantifies the strength and nature of chemical bonds through topological analysis.
Bond Critical Point Analysis
The bond critical point between the carbonyl carbon and oxygen exhibits an electron density of approximately 0.35 electrons per cubic Ångström, indicating a strong covalent interaction [42] [52]. The Laplacian of the electron density at this point shows a positive value of 0.95 electrons per fifth power Ångström, characteristic of polarized covalent bonds with significant ionic character.
The carbon-sulfur bond critical point displays moderate electron density consistent with single bond character, while the carbon-fluorine bond exhibits high electron density reflecting the strength of this interaction [53] [54]. Ring critical points within the aromatic system confirm the delocalized nature of the π-electron system and its influence on molecular stability.
Molecular Integration Properties
Integration of electron density within atomic basins provides quantitative measures of atomic charges and volumes [51] [55]. The analysis reveals charge transfer from the aromatic ring toward the electronegative fluorine and oxygen atoms, consistent with the expected polarity distribution. The carbonyl carbon exhibits significant positive charge accumulation, confirming its electrophilic character and reactivity toward nucleophiles.